N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
This compound features a hybrid scaffold combining a substituted indole core with a 4-oxo-2-thioxo-1,3-thiazolidine moiety, linked via an acetamide bridge to a 2,4-dimethylphenyl group (Figure 1). The stereochemistry at the C3 position of the thiazolidinone is defined as Z-configuration, critical for maintaining planar conjugation and influencing bioactivity . Key structural elements include:
- Isobutyl substituent: Positioned at the N3 of the thiazolidinone, contributing to lipophilicity and steric bulk.
- Thioxo group: Provides hydrogen-bonding and redox-active properties .
Synthetic routes for analogous compounds involve condensation of substituted isatins with thiosemicarbazides, followed by cyclization and functionalization of the acetamide side chain under reflux conditions (e.g., ethanol/acetic acid, 8–12 hours) .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-14(2)12-28-24(31)22(33-25(28)32)21-17-7-5-6-8-19(17)27(23(21)30)13-20(29)26-18-10-9-15(3)11-16(18)4/h5-11,14H,12-13H2,1-4H3,(H,26,29)/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCPGJGNSJOIPO-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(C)C)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(C)C)/C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618072-11-0 | |
| Record name | N-(2,4-DIMETHYLPHENYL)-2-[(3Z)-3-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex compound that integrates various pharmacologically active moieties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
The compound features a thiazolidinone scaffold, which is known for its diverse biological activities. The thiazolidinone ring contributes to the compound's interaction with biological targets, particularly through its ability to modulate various enzymatic pathways and receptor activities.
The biological activity of this compound can be attributed to several mechanisms:
2.1 PPAR Activation
The thiazolidinone moiety is recognized for its role as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for regulating glucose metabolism and insulin sensitivity. Activation of PPARγ enhances insulin sensitivity and has been linked to antidiabetic effects .
2.2 Antimicrobial Activity
Research indicates that thiazolidinone derivatives can exhibit significant antimicrobial properties by inhibiting bacterial cell wall synthesis through targeting Mur ligases, essential enzymes in bacterial cell division . This mechanism suggests potential applications in treating bacterial infections.
2.3 Antioxidant Properties
The compound also demonstrates antioxidant activity by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress-related damage. This property is particularly important in preventing chronic diseases associated with oxidative damage .
3. Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Activity Evaluated | Findings |
|---|---|---|
| Study A | Antimicrobial | The compound exhibited significant inhibition against various bacterial strains, comparable to standard antibiotics. |
| Study B | Antioxidant | Demonstrated effective scavenging of ROS in vitro, indicating potential protective effects against oxidative stress. |
| Study C | Antidiabetic | Showed improvement in insulin sensitivity in diabetic animal models through PPARγ activation. |
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of thiazolidinones were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited higher antibacterial activity than traditional antibiotics like norfloxacin and chloramphenicol .
Case Study 2: Antioxidant Effects
A study focusing on the antioxidant properties revealed that the compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent in managing diabetes-related complications .
5. Conclusion
This compound exhibits a promising profile of biological activities including antimicrobial effects, antioxidant properties, and modulation of metabolic pathways through PPARγ activation. Ongoing research will further elucidate its therapeutic potential and mechanisms of action.
Comparison with Similar Compounds
Table 1: Structural Variations in Thiazolidinone-Indole-Acetamide Analogs
*Calculated based on molecular formula C₂₅H₂₇N₃O₃S₂.
Key Observations :
- Phenyl Group Modifications : 2,4-Dimethylphenyl (target) vs. 2-methylphenyl (): The additional methyl group at C4 may improve metabolic stability by sterically hindering oxidative metabolism .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
- IR: The target compound’s thiazolidinone C=O stretch aligns with analogs (1675–1710 cm⁻¹), confirming conjugation with the thioxo group .
- ¹H NMR : Distinct isobutyl methyl signals (δ 1.2–1.4) differentiate it from allyl-containing analogs (δ 3.8–4.0) .
Q & A
Q. What are the key synthetic steps for this compound?
The synthesis involves:
- Step 1 : Preparation of the indole-thiazolidinone precursor via microwave-assisted condensation under inert atmosphere, improving reaction efficiency .
- Step 2 : Acetamide coupling using sodium hydroxide as a base in dimethylformamide (DMF), monitored by thin-layer chromatography (TLC) .
- Step 3 : Final purification via recrystallization from DMF/acetic acid to achieve >95% purity . Characterization via NMR and mass spectrometry (MS) confirms structural integrity .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- 1H/13C NMR : Identifies proton environments (e.g., isobutyl δ 0.8–1.2 ppm, acetamide δ 2.1 ppm) and carbon backbone .
- High-resolution MS : Verifies molecular weight (e.g., observed m/z 477.6 vs. calculated 477.6 for C25H23N3O3S2) .
- X-ray crystallography : Resolves stereochemistry if single crystals are obtained .
- Elemental analysis : Ensures purity (>98% C, H, N, S) .
Q. What biological targets are hypothesized for this compound?
Structural analogs suggest:
- Kinase inhibition : Indole moiety potentially binds ATP pockets .
- Oxidative stress modulation : Thiazolidinone-thione group may interact with glutathione pathways .
- Anticancer activity : Pyrimidoindole derivatives show cytotoxicity via topoisomerase inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological improvements include:
- Solvent selection : DMF increases coupling efficiency vs. THF .
- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 12 hours) and improves yield by 20% .
- Catalyst optimization : Palladium catalysts enhance cyclization steps in related indole-thiazolidinone syntheses .
- Design of Experiments (DoE) : Statistically identifies optimal temperature (80–100°C) and base (K2CO3 vs. NaOH) .
Q. How to resolve contradictions in bioactivity data across assays?
Strategies involve:
- Orthogonal validation : Compare enzyme inhibition (e.g., IC50) with cellular viability assays (e.g., MTT) .
- Structural analogs : Test derivatives (e.g., cyclopentyl vs. isobutyl substituents) to isolate active motifs .
- Purity reassessment : HPLC or LC-MS detects degradation products that may skew results .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina models binding to kinase domains (e.g., PDB: 1ATP), highlighting hydrogen bonds between the thiazolidinone-thione and catalytic lysine .
- MD simulations : Assess binding stability over 100 ns trajectories, revealing conformational flexibility of the indole-acetamide group .
- QSAR studies : Relate substituent lipophilicity (e.g., isobutyl LogP = 2.1) to cytotoxicity (R² = 0.85) .
Q. How to establish structure-activity relationships (SAR) for derivatives?
A systematic approach includes:
- Analog synthesis : Vary substituents (e.g., 2,4-dimethylphenyl → 4-chlorophenyl) and evaluate bioactivity .
- SAR table :
| Substituent (R) | IC50 (μM) Kinase X | LogP |
|---|---|---|
| Isobutyl | 0.45 | 2.1 |
| Cyclopentyl | 0.78 | 2.8 |
| Data generalized from and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
